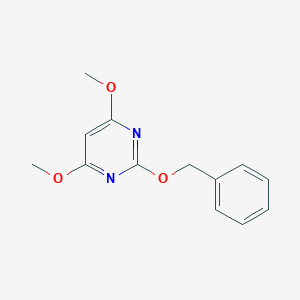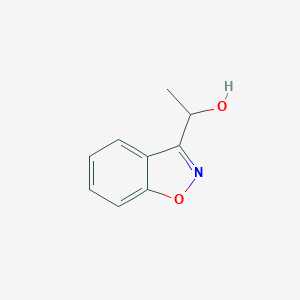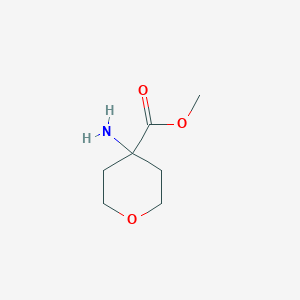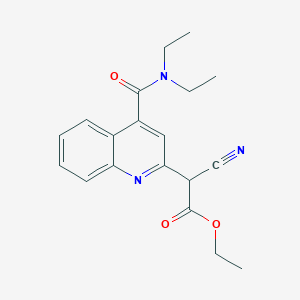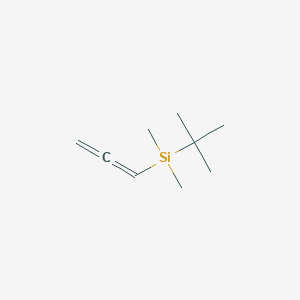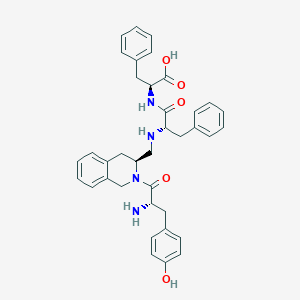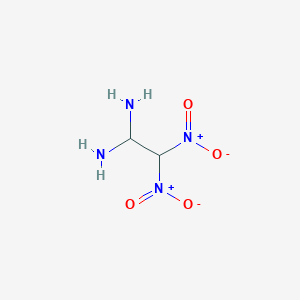
2,2-Dinitroethane-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dinitroethane-1,1-diamine (DINA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including the field of scientific research. DINA is a nitro compound that is structurally similar to TNT (trinitrotoluene) and has been extensively studied for its unique properties.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dinitroethane-1,1-diamine is not well understood. However, it is believed to act as a nitrosoalkane, which can undergo various chemical reactions, including nucleophilic substitution and oxidation.
Efectos Bioquímicos Y Fisiológicos
2,2-Dinitroethane-1,1-diamine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and the induction of oxidative stress. It has also been shown to have mutagenic and genotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dinitroethane-1,1-diamine in lab experiments is its high sensitivity to various stimuli, which makes it useful for detecting small changes in the environment. However, its sensitivity also makes it challenging to handle, as it can be dangerous if mishandled.
Direcciones Futuras
There are several potential future directions for research on 2,2-Dinitroethane-1,1-diamine. One area of interest is the development of new synthetic methods for 2,2-Dinitroethane-1,1-diamine and related compounds. Another area of interest is the investigation of 2,2-Dinitroethane-1,1-diamine's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 2,2-Dinitroethane-1,1-diamine is a unique compound that has potential applications in various fields, including scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,2-Dinitroethane-1,1-diamine is needed to fully understand its properties and potential applications.
Métodos De Síntesis
2,2-Dinitroethane-1,1-diamine can be synthesized by reacting ethylenediamine with 2,2-dinitroethanol under acidic conditions. The reaction yields a white crystalline solid that is highly sensitive to shock and friction.
Aplicaciones Científicas De Investigación
2,2-Dinitroethane-1,1-diamine has been used in various scientific research applications, including as a reagent for the detection of amino acids and peptides. It has also been used as a precursor for the synthesis of other compounds, such as polynitroaniline derivatives.
Propiedades
Número CAS |
172602-37-8 |
|---|---|
Nombre del producto |
2,2-Dinitroethane-1,1-diamine |
Fórmula molecular |
C2H6N4O4 |
Peso molecular |
150.09 g/mol |
Nombre IUPAC |
2,2-dinitroethane-1,1-diamine |
InChI |
InChI=1S/C2H6N4O4/c3-1(4)2(5(7)8)6(9)10/h1-2H,3-4H2 |
Clave InChI |
CQUGMNZDMWRAAN-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
SMILES canónico |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
Sinónimos |
1,1-Ethanediamine, 2,2-dinitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



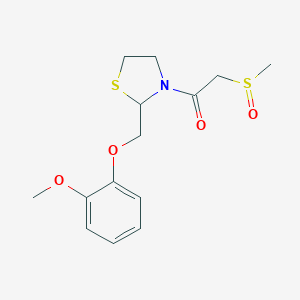
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

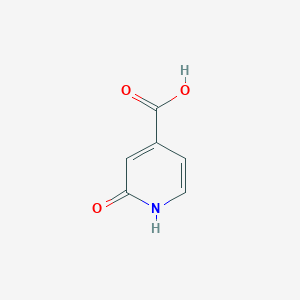
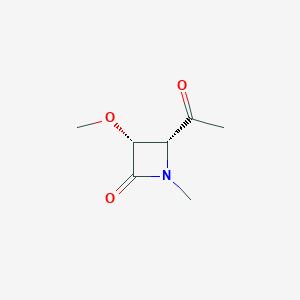
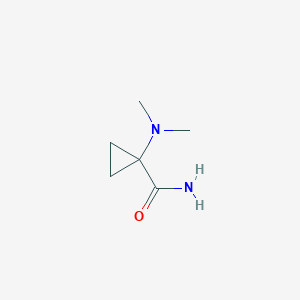
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

